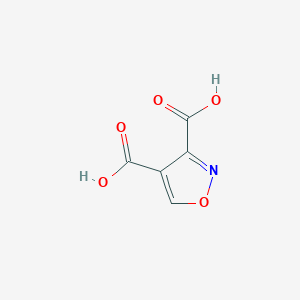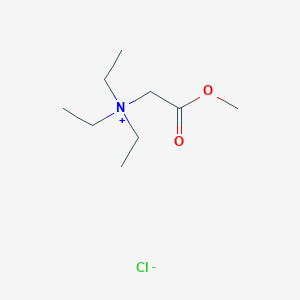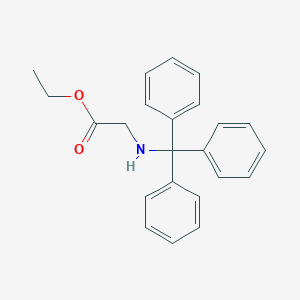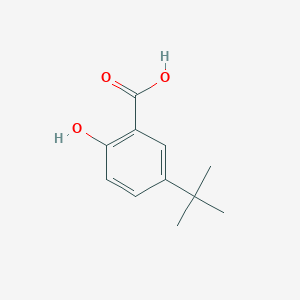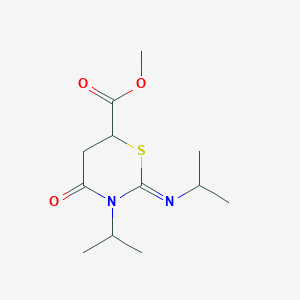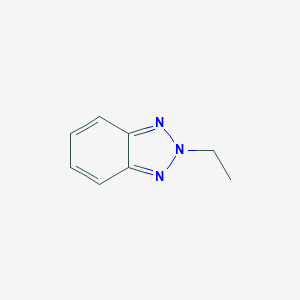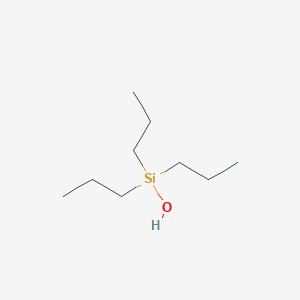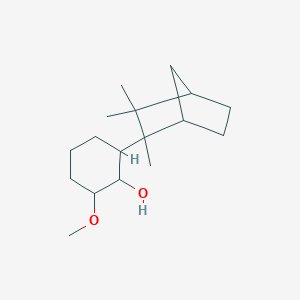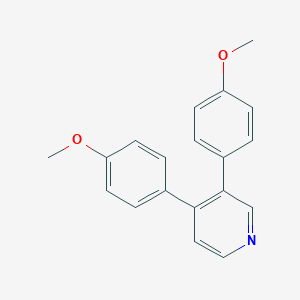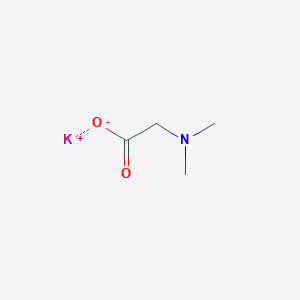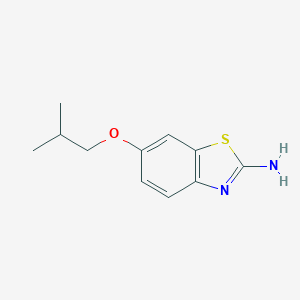
6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine, also known as MBT-2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied for its ability to inhibit the growth of cancer cells, as well as its potential use in the treatment of neurodegenerative diseases.
Applications De Recherche Scientifique
6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine has been studied extensively for its potential therapeutic applications. One of the most promising areas of research involves the use of 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine in the treatment of cancer. Studies have shown that 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine a potential candidate for the development of new cancer therapies.
In addition to its anti-cancer properties, 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine has neuroprotective properties, meaning that it can protect neurons from damage and death. This makes 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine a potential candidate for the development of new treatments for these debilitating diseases.
Mécanisme D'action
The mechanism of action of 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and survival. This leads to the induction of apoptosis in cancer cells and the protection of neurons in neurodegenerative diseases.
Effets Biochimiques Et Physiologiques
6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine has been shown to have a number of biochemical and physiological effects. In cancer cells, 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine induces apoptosis by activating certain signaling pathways and inhibiting the activity of proteins that promote cell growth and survival. In neurodegenerative diseases, 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine protects neurons from damage and death by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine for lab experiments is its ability to selectively target cancer cells and protect neurons. This makes it a valuable tool for studying the mechanisms of cancer growth and neurodegeneration. However, 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine is a complex compound that requires specialized equipment and expertise to synthesize and study. This can make it difficult and expensive to work with in a laboratory setting.
Orientations Futures
There are several future directions for research on 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine. One area of focus is the development of new cancer therapies based on the compound's ability to induce apoptosis in cancer cells. Another area of focus is the development of new treatments for neurodegenerative diseases based on the compound's neuroprotective properties. Additionally, further research is needed to fully understand the mechanism of action of 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine and to optimize its synthesis and use in laboratory experiments.
Méthodes De Synthèse
6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine can be synthesized through a multi-step process that involves the reaction of 2-aminobenzothiazole with 2-bromo-2-methylpropylamine. The resulting compound is then subjected to various purification and isolation steps to obtain the final product. The synthesis of 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine is a complex process that requires expertise in organic chemistry and specialized equipment.
Propriétés
Numéro CAS |
15850-84-7 |
|---|---|
Nom du produit |
6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine |
Formule moléculaire |
C11H14N2OS |
Poids moléculaire |
222.31 g/mol |
Nom IUPAC |
6-(2-methylpropoxy)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C11H14N2OS/c1-7(2)6-14-8-3-4-9-10(5-8)15-11(12)13-9/h3-5,7H,6H2,1-2H3,(H2,12,13) |
Clé InChI |
UGWYXYVETMDRPY-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC2=C(C=C1)N=C(S2)N |
SMILES canonique |
CC(C)COC1=CC2=C(C=C1)N=C(S2)N |
Synonymes |
2-Benzothiazolamine,6-(2-methylpropoxy)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




